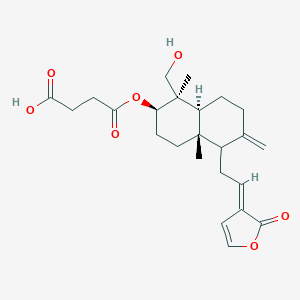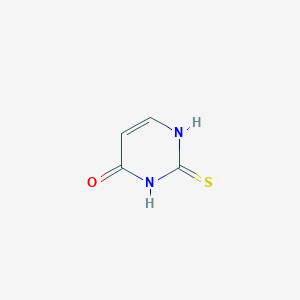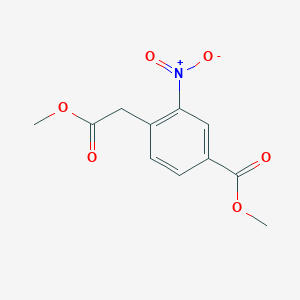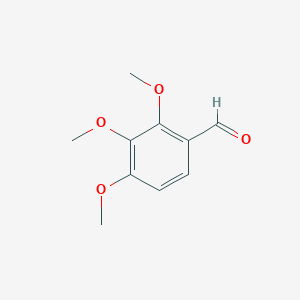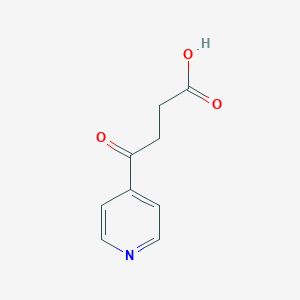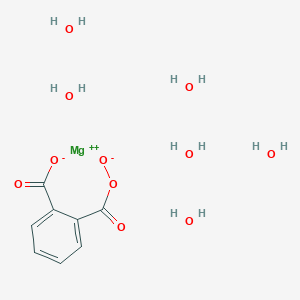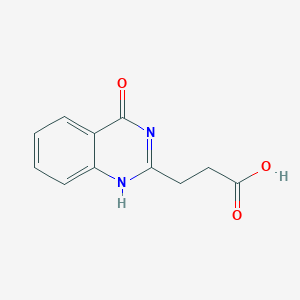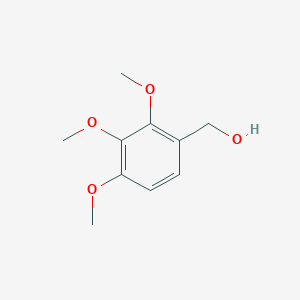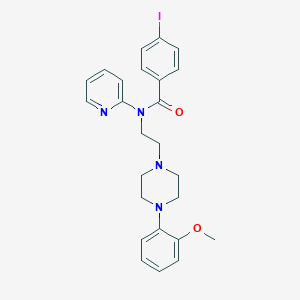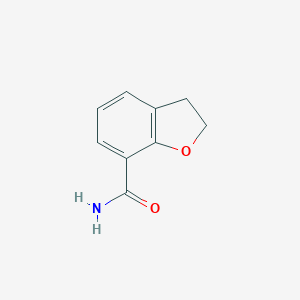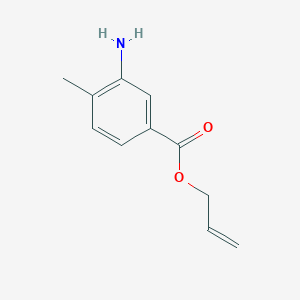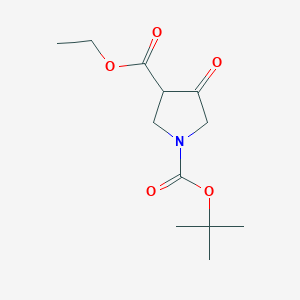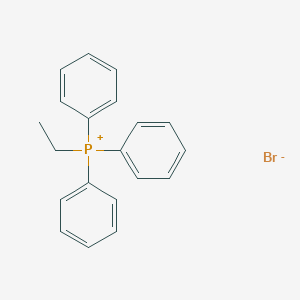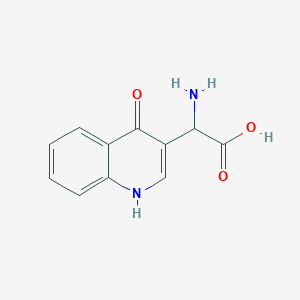
2-Amino-2-(4-hydroxyquinolin-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(4-hydroxyquinolin-3-yl)acetic acid is a compound that belongs to the quinoline family, which is known for its diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(4-hydroxyquinolin-3-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of anthranilic acid with ketones or aldehydes under specific conditions to form γ-hydroxyquinoline derivatives . Another method includes the use of activated alkynes in the presence of catalysts like PPh3, which facilitates the formation of substituted 4-quinolones .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-2-(4-hydroxyquinolin-3-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its properties or to synthesize derivatives with specific activities.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts like palladium and copper. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which exhibit a range of biological activities. These derivatives are often used in medicinal chemistry for developing new therapeutic agents .
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(4-hydroxyquinolin-3-yl)acetic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it serves as a probe for studying enzyme activities and metabolic pathways. In medicine, it is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Industrially, it is used in the production of dyes, pigments, and other chemical intermediates .
Wirkmechanismus
The mechanism of action of 2-Amino-2-(4-hydroxyquinolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various therapeutic effects, such as antimicrobial or anticancer activities .
Vergleich Mit ähnlichen Verbindungen
2-Amino-2-(4-hydroxyquinolin-3-yl)acetic acid can be compared with other similar compounds like quinoline, quinolone, and their derivatives. These compounds share a common quinoline scaffold but differ in their substituents and biological activities. For example, quinolones are well-known for their antibacterial properties, while this compound exhibits a broader range of activities, including anticancer and anti-inflammatory effects .
List of Similar Compounds:- Quinoline
- Quinolone
- 4-Hydroxyquinoline
- 3-Aminoquinoline
- 2-Aminoquinoline
By understanding the unique properties and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
158619-69-3 |
|---|---|
Molekularformel |
C11H10N2O3 |
Molekulargewicht |
218.21 g/mol |
IUPAC-Name |
2-amino-2-(4-oxo-1H-quinolin-3-yl)acetic acid |
InChI |
InChI=1S/C11H10N2O3/c12-9(11(15)16)7-5-13-8-4-2-1-3-6(8)10(7)14/h1-5,9H,12H2,(H,13,14)(H,15,16) |
InChI-Schlüssel |
HEMXMJXUGSSOBY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C(C(=O)O)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C(C(=O)O)N |
Synonyme |
4-HQAAA 4-hydroxyquinoline-3-(alpha-aminoacetic acid) 4-hydroxyquinoline-3-aminoacetic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



